N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide
Description
N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF2N2O2S/c14-10-3-1-4-11(7-10)18(9-13(15)16)21(19,20)12-5-2-6-17-8-12/h1-8,13H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGXHDUYEOWELY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N(CC(F)F)S(=O)(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting pyridine-3-sulfonyl chloride with an amine, such as 3-chloroaniline, under basic conditions.
Introduction of the 2,2-difluoroethyl group: This step involves the alkylation of the sulfonamide intermediate with 2,2-difluoroethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution reactions: Derivatives with different substituents on the phenyl ring.
Oxidation: Oxidized forms of the compound with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen-containing functional groups.
Hydrolysis: Breakdown products including the corresponding amine and sulfonic acid.
Scientific Research Applications
N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide has several scientific research applications:
Medicinal chemistry: Potential use as an antimicrobial agent due to its sulfonamide structure.
Biological studies: Investigation of its effects on various biological pathways and targets.
Chemical biology: Use as a probe to study enzyme functions and interactions.
Industrial applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N-(2,2-difluoroethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The 3-chlorophenyl and 2,2-difluoroethyl groups may enhance binding affinity and specificity, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-N-(2,2-difluoroethyl)benzenesulfonamide: Similar structure but with a benzene ring instead of a pyridine ring.
N-(3-chlorophenyl)-N-(2,2-difluoroethyl)thiophene-3-sulfonamide: Similar structure but with a thiophene ring instead of a pyridine ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
